

EAI001: A Technical Guide to a Fourth-Generation EGFR Inhibitor

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Compound of Interest		
Compound Name:	EAI001	
Cat. No.:	B607251	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAI001 is a potent and selective fourth-generation, allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).[1] It has emerged as a significant tool in cancer research, particularly for its activity against EGFR mutations that confer resistance to earlier-generation tyrosine kinase inhibitors (TKIs), such as the L858R/T790M double mutant. This guide provides a comprehensive overview of the chemical structure, properties, and preclinical data related to **EAI001**, intended to support ongoing research and drug development efforts in oncology.

Chemical Structure and Properties

EAI001 is a small molecule with the chemical formula C₁₉H₁₅N₃O₂S.[1] Its structure features a central acetamide core linking a thiazole ring, a phenyl group, and a 1-oxoisoindoline moiety.

Table 1: Chemical and Physical Properties of **EAI001**



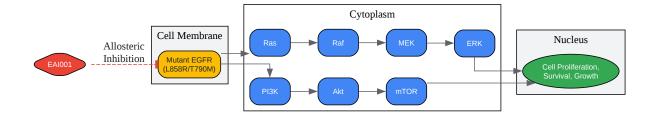
Property	Value	Reference
IUPAC Name	2-(1-Oxo-1,3-dihydro-2H- isoindol-2-yl)-2-phenyl-N-(1,3- thiazol-2-yl)acetamide	N/A
CAS Number	892772-75-7	[2]
Molecular Formula	C19H15N3O2S	[1]
Molecular Weight	349.41 g/mol	[1]
SMILES	O=C(C(C1=CC=CC=C1)N2C(C(C=CC=C3)=C3C2)=O)NC4= NC=CS4	N/A
Solubility	DMSO: ≥ 2.5 mg/mL (7.15 mM)	[2]
In Vitro Potency (IC50)	24 nM (against EGFR L858R/T790M)	[1][2]

Mechanism of Action and Signaling Pathway

EAI001 functions as an allosteric inhibitor, binding to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site. This allosteric binding is particularly effective against mutant forms of EGFR, including those with the L858R activating mutation and the T790M resistance mutation.[1] By binding to this allosteric site, **EAI001** stabilizes an inactive conformation of the kinase, thereby preventing its activation and downstream signaling.

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. **EAI001**'s inhibition of mutant EGFR blocks the downstream activation of key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.





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EGFR signaling pathway and the inhibitory action of **EAI001**.

Experimental Protocols In Vitro EGFR Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

A common method to determine the in vitro potency of EGFR inhibitors is the HTRF assay. This protocol provides a general framework.

Materials:

- Recombinant mutant EGFR (L858R/T790M) enzyme
- Biotinylated substrate peptide (e.g., Biotin-poly-GT)
- ATP
- EAI001 (or other test compounds)
- HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

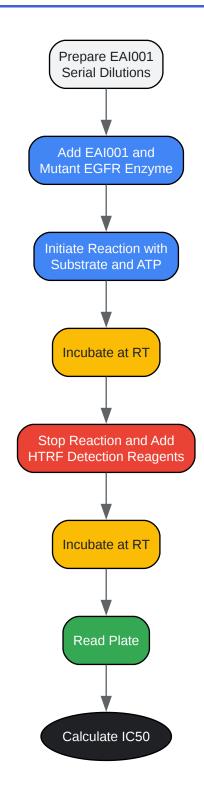


• 384-well low-volume plates

Procedure:

- Prepare serial dilutions of **EAI001** in DMSO and then in assay buffer.
- Add the diluted **EAI001** and the EGFR enzyme to the wells of the 384-well plate.
- Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the HTRF detection reagents diluted in stop buffer (containing EDTA).
- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
- Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.





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Workflow for an in vitro HTRF-based EGFR inhibition assay.

Preclinical Data



While detailed in vivo studies specifically for **EAI001** are not widely published, data from a closely related and optimized compound, EAI045, provides valuable insights into the potential of this class of inhibitors.

In Vivo Efficacy

In a genetically engineered mouse model of L858R/T790M-mutant lung cancer, EAI045 demonstrated significant tumor regression when used in combination with cetuximab, an antibody that prevents EGFR dimerization.[3] This suggests a synergistic effect where cetuximab sensitizes the cancer cells to the allosteric inhibition by EAI045.

Pharmacokinetics

Pharmacokinetic studies in mice with EAI045 at a dose of 20 mg/kg revealed a maximal plasma concentration of 0.57 μM, a half-life of 2.15 hours, and an oral bioavailability of 26%.[3]

Table 2: Pharmacokinetic Parameters of EAI045 in Mice

Parameter	Value	Reference
Dose	20 mg/kg (oral)	[3]
C _{max}	0.57 μΜ	[3]
t _{1/2}	2.15 hours	[3]
Oral Bioavailability	26%	[3]

Toxicity

Comprehensive preclinical toxicity data for **EAI001** is not publicly available. As with other EGFR inhibitors, potential on-target toxicities could include skin rash and diarrhea, although the selectivity of fourth-generation inhibitors for mutant over wild-type EGFR aims to minimize these side effects. Further studies are required to fully characterize the safety profile of **EAI001**.

Synthesis and Purification

Detailed, publicly available protocols for the chemical synthesis of **EAI001** are scarce. However, the synthesis of structurally related N-(thiazol-2-yl)acetamide derivatives has been



reported. A general synthetic approach likely involves the coupling of 2-amino-thiazole with a suitably functionalized phenylacetic acid derivative, which in turn is attached to the 1-oxoisoindoline scaffold.

A plausible, though not definitively published, synthetic route could involve:

- Synthesis of 2-phenyl-2-(1-oxo-1,3-dihydroisoindol-2-yl)acetic acid.
- Activation of the carboxylic acid (e.g., conversion to an acid chloride or use of a coupling agent).
- Amide bond formation with 2-aminothiazole.

Purification of the final compound would typically be achieved by column chromatography on silica gel, followed by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Conclusion

EAI001 is a valuable research tool for investigating mechanisms of resistance to EGFR-targeted therapies and for the development of next-generation inhibitors. Its allosteric mechanism of action and selectivity for mutant EGFR offer a promising strategy to overcome the challenges posed by resistance mutations in non-small cell lung cancer. Further preclinical and clinical development of **EAI001** and related compounds will be crucial in determining their therapeutic potential.

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